![molecular formula C15H20N4 B2567946 2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine CAS No. 2413878-37-0](/img/structure/B2567946.png)
2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives can be synthesized starting from the properly substituted 1,2-phenylendiamine . For example, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
Molecular Structure Analysis
The imidazole ring is a basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, including substitution and addition reactions .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .
Scientific Research Applications
- Imidazole derivatives have shown promising antimicrobial potential. For instance, compounds 1a and 1b demonstrated good antimicrobial activity .
Antimicrobial Activity
These diverse applications highlight the versatility of imidazole-containing compounds in scientific research. Researchers continue to explore their potential across various fields, emphasizing their importance in drug development and therapeutic strategies . If you need further details or additional areas of study, feel free to ask!
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the ADME properties of imidazole-containing compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-10-7-17-15(18)6-9-19-8-5-12-3-2-4-14(16)13(12)11-19/h2-4,7,10H,5-6,8-9,11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJLPCQCNSYHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCN2CCC3=C(C2)C(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine |
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